Direct Head-to-Head Comparison: Superior In Vivo Anti-Tumor Efficacy Over Clinical-Stage EP4 Antagonist E7046
In a direct comparative study in the CT26 syngeneic mouse model of colorectal cancer, TP-16 demonstrated significantly greater tumor growth inhibition (TGI) than E7046, an EP4 antagonist that has progressed to Phase I clinical trials, when both were administered orally at the same dose (150 mg/kg) [1]. TP-16 treatment at 150 mg/kg resulted in a %TGI of 47.6% after 16 days [1]. The publication explicitly states TP-16 showed 'greater efficacy than E7046' at this equimolar dosage, underscoring a functional advantage in vivo that transcends simple in vitro potency comparisons [1]. E7046 has a reported IC50 of 13.5 nM for human EP4, which is 6.4-fold less potent than TP-16's IC50 of 2.1 nM in comparable biochemical assays [2]. This combination of superior in vivo functional outcome and greater in vitro potency positions TP-16 as a more advanced research tool for pre-clinical proof-of-concept studies.
| Evidence Dimension | In Vivo Tumor Growth Inhibition (TGI) in CT26 Colorectal Cancer Syngeneic Mouse Model |
|---|---|
| Target Compound Data | %TGI = 47.6% at 150 mg/kg oral dose (16 days) |
| Comparator Or Baseline | E7046: %TGI not numerically reported, but study states TP-16 showed 'greater efficacy' at the same 150 mg/kg dose |
| Quantified Difference | TP-16 exhibits significantly greater in vivo anti-tumor efficacy than E7046 at an equivalent oral dose. |
| Conditions | CT26 tumor-bearing BALB/c mice, oral gavage, daily dosing for 16 days, tumor volume measured, n not specified for this specific comparison but derived from full study. |
Why This Matters
This head-to-head in vivo data provides a direct, functional benchmark against a well-characterized clinical comparator, enabling confident selection of TP-16 for studies where maximal in vivo anti-tumor activity is critical.
- [1] Lu, W. et al. Reprogramming immunosuppressive myeloid cells facilitates immunotherapy for colorectal cancer. EMBO Mol Med 13, e12798 (2021). View Source
- [2] Adooq Bioscience. E7046 (Palupiprant) Datasheet. Cat No.: A19711. View Source
